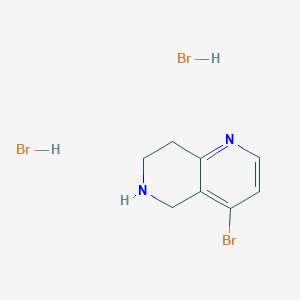
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide is a chemical compound with the CAS Number: 1909337-65-0 . It has a molecular weight of 374.9 and is typically in powder form .
Synthesis Analysis
The synthesis of 1,6-naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been a topic of interest in the field of synthetic and medicinal chemistry . The synthesis of these compounds has been achieved through various pathways, including the adaptation of the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6 (7)8;;/h1,4,10H,2-3,5H2;2*1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide are not available, 1,6-naphthyridines in general have been shown to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis
This compound is typically in powder form . It has a molecular weight of 374.9 . The storage temperature is typically room temperature .Scientific Research Applications
Bromination of Naphthyridines
- The bromination process of naphthyridines, which includes 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide, has been studied. For instance, Malm, Börnfeldt, and Gronowitz (1994) explored the bromination of thieno[c]fused 1,5-naphthyridines, highlighting the regioselectivity and product variation depending on the reaction conditions (Malm et al., 1994).
Electronic Structure Analysis
- B. Mianowska and W. Śliwa (1990) conducted a study on the electronic structure of bromo derivatives of isomeric naphthyridines, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine, using SCF CI PPP methods. This research provides valuable insights into the electronic properties of such compounds (Mianowska & Śliwa, 1990).
Tetrahydro- and Decahydro-Naphthyridines
- Research by W. Armarego (1967) involved the preparation of tetrahydro-naphthyridines through reduction processes, which is relevant to understanding the synthesis pathways of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Armarego, 1967).
Amination of Bromo-Naphthyridines
- The amination of bromo-naphthyridines, including the specific compound , has been explored by researchers like W. Czuba (2010). Such studies provide insights into the chemical behavior and potential applications of these compounds in various fields (Czuba, 2010).
Bromination in Different Conditions
- Studies by H. Plas and M. Woźniak (1976) on the bromination of naphthyridines under various conditions shed light on the versatility and reactivity of these compounds, including 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide (Plas & Woźniak, 1976).
Synthesis and Modification
- The synthesis of methyl homologs of 5,6,7,8-tetrahydro-1,6-naphthyridine, as reported by A. Shiozawa et al. (1984), demonstrates the chemical modifications and syntheses possible with this class of compounds (Shiozawa et al., 1984).
Cobalt-Catalyzed Cyclizations
- Zhou, Porco, and Snyder (2007) conducted research on the cobalt-catalyzed [2 + 2 + 2] cyclizations for the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridines, which is relevant to the synthesis of 4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine (Zhou, Porco, & Snyder, 2007).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2BrH/c9-7-1-4-11-8-2-3-10-5-6(7)8;;/h1,4,10H,2-3,5H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFLESYDPUAFDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=CN=C21)Br.Br.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
CAS RN |
1909337-65-0 |
Source


|
| Record name | 4-bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone](/img/structure/B2384028.png)
![(E)-1-isopropyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2384029.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![2-Morpholino-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2384036.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2384038.png)

![1-ethyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B2384040.png)
![N'-(1,2-Oxazol-3-yl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2384041.png)
